molecular formula C57H106O6 B142905 1,2-Dioleoyl-3-stearoyl-rac-glycerol CAS No. 2410-28-8

1,2-Dioleoyl-3-stearoyl-rac-glycerol

Cat. No. B142905
CAS RN: 2410-28-8
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-CDAVXRBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triacylglycerol molecule, which is a type of lipid. It consists of a glycerol backbone esterified with two oleic acid molecules and one stearic acid molecule. The oleic acid components are unsaturated fatty acids, while stearic acid is a saturated fatty acid. This molecular composition suggests that 1,2-dioleoyl-3-stearoyl-rac-glycerol may have unique physical and chemical properties due to the presence of both saturated and unsaturated fatty acid chains.

Synthesis Analysis

The synthesis of a related compound, 1,2-dioleoyl-sn-glycerol, has been described in a study where it was used as a precursor for the production of radiolabeled phosphoglycerol. The synthesis involved the oxidation of 1,2-dioleoyl-sn-glycerol to an aldehyde, followed by reduction to a radiolabeled alcohol using tritiated sodium borohydride. This intermediate was then converted to a phosphocholine derivative and finally to 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho-(1-rac-glycerol) through a transphosphatidylation reaction .

Molecular Structure Analysis

The molecular structure of 1,2-dioleoyl-3-stearoyl-rac-glycerol would be characterized by the presence of two cis-double bonds in the oleoyl chains and a straight saturated chain in the stearoyl moiety. This structure is likely to influence the molecule's behavior and interactions with other molecules. The study on the synthesis of a related phosphoglycerol also provides a theoretical explanation for the chemical behavior of the primary alcohol of diglycerides, which could be extrapolated to understand the behavior of the triacylglycerol .

Chemical Reactions Analysis

The chemical reactions involving 1,2-dioleoyl-3-stearoyl-rac-glycerol would be typical of triacylglycerols, including hydrolysis, transesterification, and oxidation-reduction reactions. The presence of unsaturated bonds in the oleoyl chains may make the molecule more susceptible to oxidation reactions. The synthesis pathway described for the related phosphoglycerol indicates that the molecule can undergo a series of chemical transformations to yield various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dioleoyl-3-stearoyl-rac-glycerol would be influenced by its molecular structure. The presence of unsaturated fatty acids typically results in a lower melting point, which could make the lipid more fluid at room temperature compared to fully saturated triacylglycerols. Mass spectrometry analysis of similar diacyl glycerylphosphorylcholines has revealed fragmentation patterns that provide insights into the stability and cleavage preferences of the fatty acid chains. Such analyses can be used to infer the physical properties of the triacylglycerol , such as its thermal stability and behavior under ionizing conditions .

Scientific Research Applications

Thermal and Structural Properties

Research has explored the thermal and structural properties of 1,2-dioleoyl-3-stearoyl-rac-glycerol, particularly in binary mixtures with other triacylglycerols like 1,3-distearoyl-2-oleoyl-glycerol (SOS). Studies using thermal and X-ray diffraction experiments have shown specific mixing behaviors and polymorphic properties of these mixtures, highlighting the importance of molecular structure in their phase behavior and potential applications in food and pharmaceutical industries (Zhang et al., 2009).

Chromatography and Separation Techniques

Advancements in chromatography have enabled the enantiomeric separation of asymmetric triacylglycerols like 1,2-dioleoyl-3-stearoyl-rac-glycerol. Using recycle high-performance liquid chromatography with chiral columns, researchers have been able to resolve complex mixtures of triacylglycerols, enhancing our understanding of their composition and properties, which is crucial for food science and biochemistry research (Nagai et al., 2011).

Analysis in Vegetable Oils

In the context of vegetable oils, the analysis of diacylglycerols including 1,2-dioleoyl-3-stearoyl-rac-glycerol has been conducted using reversed-phase high-performance liquid chromatography. This method allows for a detailed analysis of oil composition, which is vital for quality control in the food industry and for nutritional studies (Lo et al., 2004).

Crystallization and Polymorphism

The study of crystallization and transformation kinetics in polymorphic forms of triacylglycerols including 1,2-dioleoyl-3-stearoyl-rac-glycerol has been significant for understanding the physical properties of fats and oils. This research is critical in industries like food processing, where the physical properties of fats can impact the texture and quality of products (Bayés-García et al., 2016).

Industrial Applications in Biodiesel

In biodiesel production, understanding the phase behavior of compounds like 1,2-dioleoyl-3-stearoyl-rac-glycerol is crucial. Research in this area has focused on how these compounds interact with other components in biodiesel to improve its properties, especially in terms of crystallization behavior which is essential for the performance of biodiesel in colder temperatures (Mohanan et al., 2016).

Safety And Hazards

No special measures are required for handling 1,2-Dioleoyl-3-stearoyl-rac-glycerol . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-CDAVXRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304862
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioleoyl-3-stearoyl-rac-glycerol

CAS RN

2410-28-8
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Reactant of Route 5
Reactant of Route 5
1,2-Dioleoyl-3-stearoyl-rac-glycerol
Reactant of Route 6
Reactant of Route 6
1,2-Dioleoyl-3-stearoyl-rac-glycerol

Citations

For This Compound
55
Citations
H Mizobe, T Tanaka, N Hatakeyama, T Nagai… - Journal of the American …, 2013 - Springer
We performed differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) experiments of polymorphic structures and binary mixing characteristics of …
Number of citations: 53 link.springer.com
WS Letter - Journal of Liquid Chromatography & Related …, 1993 - Taylor & Francis
A rapid high-performance liquid chromatographic method for the separation and identification of several triglycerides in edible oil and fat samples using an evaporative light-scattering …
Number of citations: 34 www.tandfonline.com
DS Lee, ES Lee, HJ Kim, SO Kim, K Kim - Analytica Chimica Acta, 2001 - Elsevier
Triacylglycerol (TG) composition of authentic and adulterated sesame oils with perilla was studied by using reversed phase liquid chromatography. Triacylglycerols were separated …
Number of citations: 106 www.sciencedirect.com
JT Lin, CL Woodruff, TA McKeon - Journal of Chromatography A, 1997 - Elsevier
Reversed-phase high-performance liquid chromatography (HPLC) methods were developed for the separation of molecular species of 45 synthetic triacylglycerols and diacylglycerols. …
Number of citations: 105 www.sciencedirect.com
GR Asbury, K Al-Saad, WF Siems, RM Hannan… - Journal of the American …, 1999 - Elsevier
Since the introduction of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry the majority of research has focused on developing analytical methods for the qualitative …
Number of citations: 163 www.sciencedirect.com
L Bayés-García, T Calvet… - The Journal of …, 2015 - ACS Publications
We systematically examined the phase behavior of binary mixtures of mixed-acid triacylglycerols (TAGs) containing palmitic and oleic acid moieties 1,3-dioleoyl-2-palmitoyl-glycerol (…
Number of citations: 48 pubs.acs.org
E Hunter, K Okano, Y Tomono… - Journal of experimental …, 1998 - journals.biologists.com
The effects of extended swimming on short-lived lecithotrophic larvae of the marine bryozoan Bugula neritina (L.) were examined. Larvae were forced to swim for 2 or 24 h by bath …
Number of citations: 17 journals.biologists.com
M Buchgraber, E Anklam - Report EUR, 2003 - joint-research-centre.ec.europa.eu
A European collaborative study has been conducted to validate an analytical procedure for the quantification of cocoa butter equivalents in cocoa butter and plain chocolate. In principle…
F Ianni, A Carotti, M Protti, A Favilli, S Gerli… - … of Pharmaceutical and …, 2023 - Elsevier
The ever-increasing technological advancement in the (ultra)high-performance liquid chromatography tandem (high-resolution) mass spectrometry platforms have largely contributed to …
Number of citations: 3 www.sciencedirect.com
T RACLOT - Biochemical Journal, 1997 - portlandpress.com
Fatty acids are selectively released from white fat cells in accordance with well-defined rules relating their molecular structure and their mobilization rate, emphasizing the possible role …
Number of citations: 50 portlandpress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.